molecular formula C17H21N3O3S B4562072 methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate

methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate

Cat. No.: B4562072
M. Wt: 347.4 g/mol
InChI Key: SMUPGAQVQCZBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a beta-alanine ester

Scientific Research Applications

Methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate typically involves a multi-step process:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Coupling of Benzothiazole and Piperidine: The benzothiazole and piperidine moieties are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification with Beta-Alanine: The final step involves the esterification of the coupled product with beta-alanine using a reagent like methyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole moiety.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Alkylated derivatives of the piperidine ring.

Mechanism of Action

The mechanism of action of methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways or microbial processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or disrupt microbial cell walls, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
  • **N’-(1,3-Benzothiazol-2-yl)-arylamides

Uniqueness

Methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate is unique due to its specific combination of a benzothiazole moiety, a piperidine ring, and a beta-alanine ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-[[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-15(21)6-9-18-17(22)20-10-7-12(8-11-20)16-19-13-4-2-3-5-14(13)24-16/h2-5,12H,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUPGAQVQCZBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate
Reactant of Route 2
Reactant of Route 2
methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate
Reactant of Route 5
Reactant of Route 5
methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate
Reactant of Route 6
Reactant of Route 6
methyl N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-beta-alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.